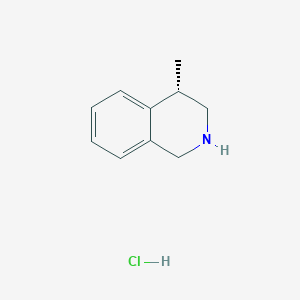

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and an appropriate amine.

Cyclization: The key step involves the Pictet-Spengler cyclization, where the aldehyde reacts with the amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

Resolution: The racemic mixture obtained is then resolved using chiral resolution techniques to isolate the (S)-enantiomer.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and salt formation can further enhance efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding isoquinoline derivatives.

Reduction: The compound can be reduced to form various tetrahydroisoquinoline derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and isoquinolines, which can be further functionalized for specific applications.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a crucial building block for the synthesis of more complex organic molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can act as a chiral ligand to facilitate the formation of enantiomerically pure compounds. This application is vital in the pharmaceutical industry for developing drugs with specific stereochemistry .

Synthetic Pathways

The synthesis of this compound typically involves a Pictet-Spengler cyclization reaction using 4-methylbenzaldehyde and an appropriate amine. The resulting racemic mixture is resolved to isolate the (S)-enantiomer, which is then converted to its hydrochloride salt to enhance solubility.

Biological Applications

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is essential for potential therapeutic effects against neurodegenerative diseases such as Parkinson's and Alzheimer's .

Therapeutic Potential

Ongoing studies are investigating the compound's efficacy in treating psychiatric disorders and neurodegenerative conditions. Its mechanism of action involves enzyme inhibition related to neurotransmitter metabolism, which could lead to increased levels of critical neurotransmitters in the brain .

Medicinal Chemistry

Structural Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. SAR studies have shown that modifications to the tetrahydroisoquinoline scaffold can enhance or alter its pharmacological properties. This insight is crucial for developing new analogs with improved efficacy against various diseases .

Case Studies

Several case studies have demonstrated the compound's effectiveness in preclinical models of neurodegeneration. For instance, one study highlighted its potential to protect neuronal cells from apoptosis induced by oxidative stress . Another investigation focused on its role in enhancing cognitive function in animal models of Alzheimer's disease .

Industrial Applications

Pharmaceutical Manufacturing

Due to its chiral properties and biological activity, this compound is utilized in pharmaceutical manufacturing processes. Its ability to serve as a precursor for various drugs underscores its importance in developing new therapeutic agents .

Agrochemical Synthesis

In addition to pharmaceuticals, this compound is also explored for applications in agrochemicals. Its unique structural features may provide benefits in developing crop protection agents or growth regulators .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl group | Limited neuroprotective effects |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Additional methoxy groups | Altered pharmacological profile |

| Salsolinol | Naturally occurring tetrahydroisoquinoline | Known neurotoxic and neuroprotective properties |

This compound stands out due to its specific chiral configuration and methyl substitution at the 4-position. These features significantly influence its biological activity and interactions with molecular targets.

作用機序

The mechanism of action of (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Modulation: The compound can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial for its potential therapeutic effects.

Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter levels in the brain.

Receptor Binding: The compound can bind to specific receptors in the central nervous system, influencing signal transduction pathways and neuronal activity.

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methyl group at the 4-position.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.

Salsolinol: A naturally occurring tetrahydroisoquinoline with known neurotoxic and neuroprotective properties.

Uniqueness: (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chiral configuration and the presence of the methyl group at the 4-position. This structural feature can significantly influence its biological activity and its interaction with molecular targets, making it a valuable compound for research and therapeutic applications.

生物活性

(S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant group of alkaloids that exhibit various biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. The structural diversity of these compounds allows for a wide range of interactions with biological targets.

Biological Activities

1. Neuroprotective Effects

Research has demonstrated that THIQ derivatives possess neuroprotective properties. For instance, studies have indicated that certain tetrahydroisoquinoline compounds can protect against neuronal degeneration in models of epilepsy and hypoxia. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown efficacy in preventing CA1 hippocampal neuronal degeneration in rats and exhibited anti-hypoxic activity in mice .

2. Anticonvulsant Activity

this compound has been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by NMDA receptor activation. This suggests a potential mechanism involving modulation of glutamatergic neurotransmission .

3. Vasodilatory Effects

Certain derivatives of tetrahydroisoquinolines have been reported to exhibit peripheral vasodilatory effects. This activity is attributed to their ability to stimulate sympathetic nerves and influence vascular smooth muscle contractility .

4. Antimicrobial Activity

Tetrahydroisoquinolines have also been investigated for their antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against various pathogens, including bacteria and fungi. For example, specific THIQ analogs were found to inhibit the growth of Staphylococcus epidermidis and Klebsiella pneumonia at low concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. SAR studies indicate that modifications at specific positions on the THIQ scaffold can enhance or diminish biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Modifications enhance neuroprotective effects |

| C-3 | Alterations impact anticonvulsant potency |

| C-4 | Changes can improve antimicrobial efficacy |

These insights are crucial for the design of new derivatives with improved pharmacological profiles.

Case Study 1: Neuroprotection in Epileptic Models

A study assessing the neuroprotective effects of this compound found that treatment significantly reduced neuronal loss in the CA1 region of the hippocampus in a rat model subjected to induced seizures. The compound was administered prior to seizure induction and showed a marked decrease in cell death compared to controls .

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various THIQ derivatives against pathogenic bacteria, this compound exhibited notable antibacterial activity against strains such as Klebsiella pneumonia. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics .

特性

IUPAC Name |

(4S)-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIBBSJVOAXLOY-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC2=CC=CC=C12.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。